2-[4-Methoxy-2-methyl-N-(1,2-oxazol-3-ylmethyl)anilino]ethanesulfonyl fluoride
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Overview
Description
2-[4-Methoxy-2-methyl-N-(1,2-oxazol-3-ylmethyl)anilino]ethanesulfonyl fluoride is a complex organic compound that belongs to the class of sulfonyl fluorides. This compound is characterized by the presence of a methoxy group, a methyl group, and an oxazole ring attached to an aniline moiety, which is further connected to an ethanesulfonyl fluoride group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[4-Methoxy-2-methyl-N-(1,2-oxazol-3-ylmethyl)anilino]ethanesulfonyl fluoride involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the reaction of p-substituted benzoyl glycines with 4-n-octyloxy-3-methoxybenzaldehyde to yield the corresponding oxazolone derivatives . These derivatives are then further reacted with ethanesulfonyl fluoride under specific conditions to obtain the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[4-Methoxy-2-methyl-N-(1,2-oxazol-3-ylmethyl)anilino]ethanesulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
2-[4-Methoxy-2-methyl-N-(1,2-oxazol-3-ylmethyl)anilino]ethanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes and receptors.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-Methoxy-2-methyl-N-(1,2-oxazol-3-ylmethyl)anilino]ethanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This covalent modification can disrupt key biological pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-[4-Methoxy-2-methyl-N-(1,2-oxazol-3-ylmethyl)anilino]ethanesulfonyl fluoride include other sulfonyl fluorides and oxazole derivatives. For example:
Sulfonyl Fluorides: Compounds like methanesulfonyl fluoride and trifluoromethanesulfonyl fluoride share similar reactivity and are used in similar applications.
Oxazole Derivatives: Compounds such as 4-arylidene-2-phenyl-5(4H)-oxazolone and other oxazolone derivatives exhibit similar biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
2-[4-methoxy-2-methyl-N-(1,2-oxazol-3-ylmethyl)anilino]ethanesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O4S/c1-11-9-13(20-2)3-4-14(11)17(6-8-22(15,18)19)10-12-5-7-21-16-12/h3-5,7,9H,6,8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZFUSMNDVUELG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N(CCS(=O)(=O)F)CC2=NOC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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